molecular formula C17H19NO2 B119005 Nefopam N-Oxide CAS No. 66091-32-5

Nefopam N-Oxide

Número de catálogo: B119005
Número CAS: 66091-32-5
Peso molecular: 269.34 g/mol
Clave InChI: ADOSMCNCNFMWSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nefopam N-Oxide can be synthesized by the oxidation of Nefopam using oxidizing agents such as perbenzoic acid, peroxyacetic acid, or similar organic per-acids in an organic solvent . The reaction typically involves the tertiary amine group of Nefopam reacting with the oxidizing agent to form the N-Oxide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Análisis De Reacciones Químicas

Electrochemical Reduction

Nefopam N-oxide undergoes reversible reduction at mercury-based electrodes, reverting to its parent compound, nefopam. This reaction involves the transfer of two electrons and two protons, as demonstrated by cyclic voltammetry studies .

ParameterThis compoundNefopam
Theoretical [M+H]⁺270.1488254.1539
Experimental [M+H]⁺270.1491254.1542
Mass Accuracy (ppm)1.111.18

The reduction mechanism involves cleavage of the N-O bond, producing an intermediate ion at m/z 195 via loss of a C₃H₉NO fragment . This reaction is critical for understanding its redox behavior in pharmacological contexts.

Metabolic Pathways

In vivo, nefopam is enzymatically oxidized to its N-oxide form via hepatic cytochrome P450 enzymes. Key metabolic characteristics include:

  • Bioactivation : The N-oxide derivative retains pharmacological activity but with altered pharmacokinetics .

  • Fragmentation Patterns : MS/MS analysis reveals diagnostic ions at m/z 181 (C₁₃H₁₃O⁺) and m/z 179 (C₁₃H₁₁O⁺), consistent with benzoxazocine ring cleavage .

Degradation Under Oxidative Stress

Exposure to hydrogen peroxide (10% H₂O₂) induces oxidative degradation, forming this compound as a primary impurity . Degradation studies under forced conditions show:

Stress ConditionAssay (%)Impurity (%)
10% H₂O₂ (24 h, 30°C)98.661.34

This stability profile underscores the compound’s susceptibility to oxidation, necessitating controlled storage conditions .

Comparative Reactivity

This compound’s reactivity differs from other alkaloid N-oxides due to its benzoxazocine ring structure:

PropertyThis compoundAtropine N-Oxide
Reduction Potential (V)-1.00-0.85
Major Fragment Ionm/z 195m/z 140

The higher reduction potential of this compound reflects its greater stability compared to atropine N-oxide .

Aplicaciones Científicas De Investigación

Pain Management in Surgical Settings

Nefopam N-Oxide has been studied for its effectiveness in postoperative pain management. Research indicates that when administered alongside opioids, nefopam can significantly reduce the required dosage of opioids while maintaining adequate pain control. For instance, one study found that intravenous nefopam reduced morphine consumption by approximately 40% in postoperative patients resistant to morphine .

StudyInterventionResults
Mimoz et al. (2005)Nefopam vs. ControlReduced morphine need by 40%
Recent Study (2021)Nefopam + ParecoxibLowered pain scores at 6 and 12 hours post-op

Emergence Agitation Prevention

This compound has also shown promise in preventing emergence agitation (EA) following general anesthesia. A study demonstrated that patients receiving nefopam experienced a lower incidence of EA compared to the control group, suggesting its utility in managing postoperative psychological effects .

ParameterNefopam GroupControl GroupP-Value
Incidence of EA34% (17/50)54% (27/50)0.044
Severe EA Incidence8% (4/50)38% (19/50)0.001

Side Effects and Tolerance

While nefopam is generally well-tolerated, it can cause side effects such as tachycardia and sweating more frequently than other analgesics like ketamine . Understanding these side effects is crucial for optimizing patient management strategies.

Comparative Studies with Other Analgesics

Nefopam has been compared with other analgesics like ketamine and parecoxib in various studies:

  • Ketamine : Both nefopam and ketamine have shown similar efficacy in reducing opioid requirements postoperatively but differ in their side effect profiles.
  • Parecoxib : In combination with nefopam, parecoxib has been effective in further reducing pain scores post-surgery compared to control groups .

Conclusion and Future Directions

This compound presents a valuable addition to multimodal analgesia strategies, particularly in surgical settings where opioid-sparing techniques are desired. Its ability to enhance pain relief while minimizing opioid consumption highlights its potential role in modern pain management protocols.

Future research should focus on:

  • Long-term safety profiles of this compound.
  • Comparative effectiveness studies against newer analgesics.
  • Mechanistic studies to fully elucidate its pharmacological action.

Comparación Con Compuestos Similares

Uniqueness: Nefopam N-Oxide is unique due to its specific formation from Nefopam and its role in the pharmacokinetics and metabolism of Nefopam. Unlike other N-Oxide derivatives, this compound is specifically associated with the analgesic properties of Nefopam and its modulation of neurotransmitter reuptake .

Actividad Biológica

Nefopam N-oxide, a derivative of nefopam, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the addition of an N-oxide functional group to the nefopam molecule. The chemical formula for this compound is C17H19NO2C_{17}H_{19}NO_2, with a molecular weight of approximately 270.15 g/mol. This modification can influence its solubility, reactivity, and biological activity compared to its parent compound.

Nefopam is primarily known as a non-opioid analgesic. It acts by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby enhancing their levels in the synaptic cleft. The introduction of the N-oxide group may alter these interactions and enhance or modify the drug's effects.

Nitric Oxide Modulation

Research indicates that nefopam may increase the biological activity of nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission. Studies have shown that nefopam can modulate hemodynamic parameters, potentially through NO pathways, influencing blood pressure and heart rate in critically ill patients .

In Vitro and In Vivo Evaluations

  • Analgesic Efficacy :
    • A study demonstrated that nefopam significantly reduced pain scores in both communicating and non-communicating patients within a critical care setting . The results indicated a marked decrease in pain levels measured by the Numeric Rating Scale (NRS) and Behavioral Pain Scale (BPS).
  • Antileishmanial Activity :
    • Although this compound's specific antileishmanial properties have not been extensively studied, related compounds with N-oxide functionalities have shown promising results against Leishmania parasites. For instance, certain derivatives demonstrated significant efficacy in reducing parasite loads in infected animal models .
  • Electrochemical Studies :
    • Research utilizing electrochemical methods has provided insights into the metabolic pathways involving this compound. These studies suggest that the compound may undergo specific redox reactions that could be relevant for its biological activity .

Data Table: Comparison of Nefopam and this compound

PropertyNefopamThis compound
Chemical FormulaC17H19NOC_{17}H_{19}NOC17H19NO2C_{17}H_{19}NO_2
Molecular Weight254.15 g/mol270.15 g/mol
Analgesic ActivityYesPotentially (needs study)
Nitric Oxide InteractionYesPotentially enhanced
Antileishmanial ActivityNot establishedRelated compounds show efficacy

Clinical Observations

In a clinical setting involving critically ill patients, nefopam was observed to effectively manage pain without significant opioid-related side effects. The infusion of nefopam resulted in notable changes in heart rate and mean arterial pressure, indicating its influence on cardiovascular dynamics through potential NO modulation .

Experimental Models

Animal models have demonstrated nefopam's unique analgesic profile distinct from traditional opioids or anti-inflammatory drugs. Its ability to modulate pain pathways without the common side effects associated with opioids positions it as a valuable alternative in pain management strategies .

Propiedades

IUPAC Name

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSMCNCNFMWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440085
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66091-32-5
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefopam N-Oxide
Reactant of Route 2
Nefopam N-Oxide
Reactant of Route 3
Reactant of Route 3
Nefopam N-Oxide
Reactant of Route 4
Nefopam N-Oxide
Reactant of Route 5
Nefopam N-Oxide
Reactant of Route 6
Nefopam N-Oxide
Customer
Q & A

Q1: How is Nefopam metabolized in the human body and what is the significance of Nefopam N-oxide in this process?

A1: Nefopam undergoes extensive metabolism in the body, with less than 5% of the administered dose excreted unchanged in urine []. One of the primary metabolic pathways involves N-oxidation, resulting in the formation of this compound. This metabolite, along with desmethylnefopam and desmethylnefopam glucuronide conjugate, constitute the majority of the excreted dose []. While the specific pharmacological activity of this compound isn't discussed in the provided research, its presence in urine highlights its importance in understanding the overall pharmacokinetic profile of Nefopam.

Q2: The research mentions potential cross-reactivity of Nefopam and its metabolites with benzodiazepine immunoassays. Could this compound contribute to this phenomenon?

A2: While the study directly investigated the cross-reactivity of Nefopam, it acknowledges the potential role of its metabolites, including this compound, in contributing to the observed interference with benzodiazepine immunoassays []. The study postulates that the combined presence of multiple metabolites in urine, rather than Nefopam alone, likely leads to the enhanced cross-reactivity []. Further research specifically investigating the individual cross-reactivity profiles of Nefopam metabolites, including this compound, is needed to confirm this hypothesis.

Q3: The provided research uses a "Simultaneous Mixed-Effects Pharmacokinetic Model" to study Nefopam and its metabolites. Can you elaborate on the significance of this model in understanding the role of this compound?

A3: A simultaneous mixed-effects pharmacokinetic model allows researchers to study the concentration-time profiles of a parent drug and its metabolites within the body [, ]. This approach is particularly useful when metabolites, like this compound, may contribute to the overall pharmacological or toxicological effects of the parent drug. By incorporating data on this compound concentrations in plasma and urine, the model can provide valuable insights into its formation rate, elimination pathways, and potential contribution to the overall pharmacokinetic profile of Nefopam. This information is crucial for optimizing dosing regimens and understanding potential drug-drug interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.